
1,3-Bis(phenylsulfanyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(phenylsulfanyl)acetone is an organic compound with the molecular formula C15H14OS2 . It is also known as benzyl trisulfide or BTS.
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 14 hydrogen atoms, and 2 sulfur atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not directly mentioned in the search results, a study discusses the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.4 . Other physical and chemical properties such as melting point, boiling point, and density are not directly mentioned in the search results.Mécanisme D'action
1,3-Bis(phenylsulfanyl)acetone has been shown to inhibit the growth of cancer cells by targeting several key enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key enzymes involved in cell cycle progression. In addition, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Finally, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties. In particular, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and prostate cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the activity of the transcription factor NF-κB. Finally, this compound has been shown to have anti-fungal properties by inhibiting the growth of certain types of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,3-Bis(phenylsulfanyl)acetone in lab experiments is its ability to catalyze the synthesis of various organic compounds, including chiral compounds and heterocyclic compounds. In addition, this compound has been studied for its potential therapeutic applications as an anti-inflammatory, anti-fungal, and anti-cancer agent. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively unstable compound and may degrade under certain conditions. In addition, this compound is a relatively expensive compound and may not be cost-effective for some experiments.
Orientations Futures
1,3-Bis(phenylsulfanyl)acetone has the potential to be used in a variety of applications, including organic synthesis and therapeutic applications. In particular, further research is needed to explore the potential of this compound as an anti-cancer agent. In addition, further research is needed to explore the potential of this compound as an anti-fungal agent. Furthermore, further research is needed to explore the potential of this compound to catalyze the synthesis of chiral compounds and heterocyclic compounds. Finally, further research is needed to explore the potential of this compound to reduce inflammation.
Méthodes De Synthèse
1,3-Bis(phenylsulfanyl)acetone can be synthesized from the reaction of phenylsulfonyl chloride and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by vacuum distillation. The yield of the reaction is typically around 70-80%. Other synthetic methods have been developed, such as the reaction of phenylsulfonyl chloride and acetone in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1,3-Bis(phenylsulfanyl)acetone has been studied for its potential applications in organic synthesis and as a therapeutic agent. It has been used as a catalyst in the synthesis of various organic compounds, including chiral compounds and heterocyclic compounds. In addition, this compound has been studied for its potential therapeutic applications as an anti-inflammatory, anti-fungal, and anti-cancer agent. In particular, this compound has been studied for its potential to inhibit the growth of certain types of cancer cells, including breast cancer and prostate cancer cells.
Safety and Hazards
Specific safety data sheets for 1,3-Bis(phenylsulfanyl)acetone can be found online . These documents typically include information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more.
Propriétés
IUPAC Name |
1,3-bis(phenylsulfanyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABISMPXQXBJJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


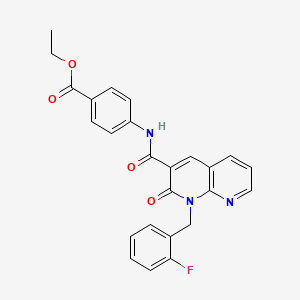
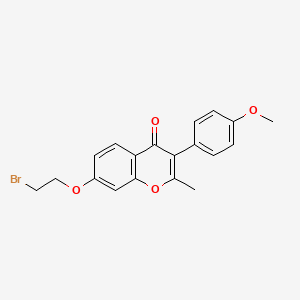
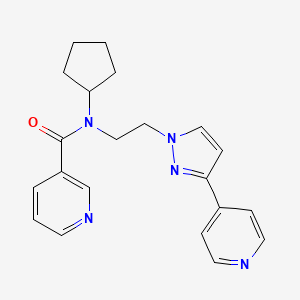

![2-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2791666.png)
![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)
![1-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2791671.png)
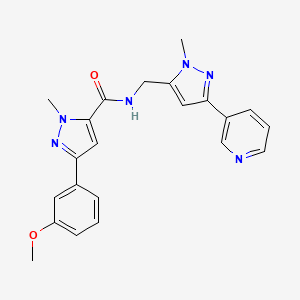
![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
![Methyl (2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate](/img/structure/B2791679.png)
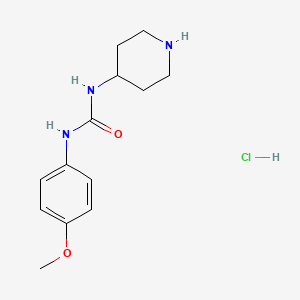
![3-[methyl(phenylsulfonyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2791681.png)